Diethyl butylethylmalonate CAS 76-73-3 properties
Diethyl butylethylmalonate CAS 76-73-3 properties
An in-depth technical analysis of dialkyl malonate derivatives requires precise chemical taxonomy and a rigorous understanding of their synthetic utility. As a Senior Application Scientist, I have structured this whitepaper to address a critical nomenclature discrepancy often encountered in literature, followed by a comprehensive breakdown of the physicochemical properties, mechanistic pathways, and field-proven protocols associated with Diethyl butylethylmalonate .
I. Taxonomic Clarification & Chemical Grounding
A critical clarification is required regarding the target compound's registry data. The prompt references CAS 76-73-3 , which officially corresponds to (5-allyl-5-(1-methylbutyl)barbituric acid), a Schedule II sedative-hypnotic barbiturate. In contrast, Diethyl butylethylmalonate is registered under CAS 596-76-9 .
While distinct, these compounds are intimately linked in pharmaceutical synthesis. Dialkyl malonates (like CAS 596-76-9) are the foundational precursors used to synthesize the barbiturate class (like CAS 76-73-3) via nucleophilic acyl substitution. Specifically, diethyl butylethylmalonate is the direct precursor to Butethal (Butobarbital). This guide focuses on the properties and synthetic workflows of the malonate precursor (CAS 596-76-9) while contextualizing its role in generating complex pyrimidinetrione derivatives.
II. Physicochemical Profiling
Understanding the physical properties of Diethyl butylethylmalonate is essential for optimizing reaction conditions, particularly regarding solvent selection and distillation parameters during purification.
Table 1: Quantitative Physicochemical Data for Diethyl butylethylmalonate (CAS 596-76-9)
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₃H₂₄O₄ | Dictates stoichiometric calculations for downstream condensations. |
| Molecular Weight | 244.33 g/mol | High molecular weight relative to unsubstituted malonates reduces volatility. |
| Physical State | Colorless to pale yellow liquid | Requires handling via volumetric transfer or mass-based pipetting. |
| Boiling Point | ~250–255 °C (at 760 mmHg) | Necessitates vacuum distillation for purification to prevent thermal degradation. |
| Density | ~0.98 g/cm³ | Immiscible with water; partitions into the organic phase during aqueous workups. |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Ideal for homogeneous catalysis and standard organic phase reactions. |
III. Mechanistic Pathways & Applications
Diethyl butylethylmalonate serves as a critical intermediate in two primary domains: the synthesis of central nervous system (CNS) depressants and the development of advanced oxidation catalysts.
A. Barbiturate Synthesis (The Pyrimidinetrione Ring)
The most prominent application of dialkyl malonates is the pathway. By reacting diethyl butylethylmalonate with urea in the presence of a strong base, the ester undergoes a double nucleophilic acyl substitution, cyclizing to form Butethal.
Sequential alkylation and condensation pathway yielding Butethal.
B. Macrocyclic Tetraamido-N Ligands (TAML)
Beyond pharmaceuticals, diethyl butylethylmalonate is utilized in the synthesis of. These ligands coordinate with transition metals to form long-lived homogeneous oxidation catalysts. The dialkyl substitution at the malonate α-carbon is crucial; it prevents oxidative degradation of the catalyst by blocking intramolecular reactions that would otherwise occur at unsubstituted α-protons.
Synthesis logic for macrocyclic tetraamido-N ligands using malonate derivatives.
IV. Field-Proven Experimental Protocols
To ensure reproducibility and high yield, the following protocols have been engineered with built-in causality and self-validating checkpoints.
Protocol 1: Sequential Alkylation to Synthesize Diethyl Butylethylmalonate
Causality Note: The choice of sodium ethoxide (NaOEt) in absolute ethanol is thermodynamically critical. Using a base whose conjugate acid matches the ester alkyl group prevents transesterification side reactions that would yield a complex mixture of methyl, ethyl, or mixed esters.
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First Deprotonation: In a flame-dried, argon-purged flask, dissolve 1.0 eq of sodium metal in absolute ethanol to generate NaOEt. Slowly add 1.0 eq of diethyl malonate at 0 °C. The reaction generates the resonance-stabilized enolate.
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First Alkylation: Add 1.05 eq of 1-bromobutane dropwise. Reflux for 4 hours. Validation: The precipitation of NaBr serves as a visual confirmation of reaction progress.
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Second Deprotonation: The monoalkylated intermediate is less acidic due to the electron-donating inductive effect of the butyl group. Add a second equivalent of freshly prepared NaOEt, ensuring strict anhydrous conditions.
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Second Alkylation: Add 1.1 eq of bromoethane. Reflux for 6 hours.
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Workup & Isolation: Quench with water, extract with diethyl ether, and dry over anhydrous MgSO₄. Isolate the product via fractional vacuum distillation to separate the dialkylated product from any unreacted monoalkylated impurities.
Protocol 2: Self-Validating Condensation to Butethal
Causality Note: Barbiturate condensation requires forcing conditions. The use of absolute ethanol ensures that water does not prematurely hydrolyze the ester groups before the urea nitrogen can attack the carbonyl carbon.
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Reagent Preparation: Dissolve 2.5 eq of NaOEt in absolute ethanol. Add 1.0 eq of Diethyl butylethylmalonate and 1.2 eq of dry urea.
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Condensation: Heat the mixture to a vigorous reflux for 8–10 hours under an inert atmosphere.
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the UV-inactive malonate ester and the appearance of a strongly UV-active spot (the conjugated pyrimidinetrione ring) confirms successful cyclization.
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Acidification (Self-Purification): Cool the mixture and evaporate the ethanol. Dissolve the resulting sodium salt in ice water. Slowly acidify with 6M HCl to pH 2. Validation: The sudden precipitation of a white crystalline solid confirms the protonation of the barbiturate, driving its separation from the aqueous phase.
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Recrystallization: Filter the precipitate and recrystallize from boiling water or aqueous ethanol to yield pure Butethal.
V. References
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European Chemicals Agency (ECHA). "Pre-registered substances (CAS 596-76-9 and CAS 76-73-3)." ECHA Database. URL: [Link]
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Soka University. "Chapter 12 Carboxylic Acids and Derivatives: Malonic Ester Synthesis." Soka University Chemistry Resources. URL: [Link]
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Google Patents. "US6051704A - Synthesis of macrocyclic tetraamido-N ligands." United States Patent and Trademark Office. URL:
